molecular formula C16H20N2O8 B1670973 Disuccinimidyl suberate CAS No. 68528-80-3

Disuccinimidyl suberate

Cat. No.: B1670973
CAS No.: 68528-80-3
M. Wt: 368.34 g/mol
InChI Key: ZWIBGKZDAWNIFC-UHFFFAOYSA-N
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Description

Disuccinimidyl suberate is a homobifunctional cross-linking agent that is widely used in biochemical and molecular biology research. It is a six-carbon lysine-reactive non-cleavable cross-linking agent, consisting of two N-hydroxysuccinimide ester groups separated by an eight-carbon spacer arm. This compound is primarily used to form intramolecular cross-links and to prepare polymers from monomers. It is ideal for receptor-ligand cross-linking and is reactive towards primary amine groups at pH 7.0-9.0 .

Scientific Research Applications

Disuccinimidyl suberate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Disuccinimidyl suberate (DSS) is a homobifunctional cross-linking agent . Its primary targets are molecules containing primary amines , typically found in the side chains of lysine residues and the N-terminus of polypeptides .

Mode of Action

DSS contains an amine-reactive N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a leaving group . This reaction occurs at pH 7.0-9.0 . The result is the formation of cross-links between proteins, enabling the study of protein-protein interactions .

Biochemical Pathways

The primary biochemical pathway affected by DSS is protein cross-linking. By forming covalent bonds between proteins, DSS allows for the study of protein structure, organization, and interactions . This is particularly useful in the field of proteomics, where understanding protein-protein interactions is crucial.

Pharmacokinetics

It is known that dss is water-insoluble and must be dissolved in a polar organic solvent such as dmf or dmso before addition to a sample .

Result of Action

The result of DSS action is the formation of stable, non-cleavable cross-links between proteins . This can “fix” protein interactions, allowing for the identification of weak or transient protein interactions . It can also be used to create bioconjugates via single-step reactions .

Action Environment

DSS is membrane permeable, allowing for intracellular cross-linking . Its reactivity is pH-dependent, with optimal activity at pH 7.0-9.0 . It has been shown to cross-link proteins even at ph 40, although the efficiency decreases as the pH is lowered . This suggests that DSS could potentially be used to probe protein structures in slightly acidic environments .

Safety and Hazards

DSS is harmful if inhaled, in contact with skin, or if swallowed . It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling DSS .

Biochemical Analysis

Biochemical Properties

Disuccinimidyl suberate is reactive towards amine groups (primary amines) at pH 7.0-9.0 . It is used to form intramolecular crosslinks and preparation of polymers from monomers . It is ideal for receptor ligand cross-linking . The reactive groups are separated by a spacer and in this molecule it is a six carbon alkyl chain .

Cellular Effects

This compound is membrane permeable, therefore permitting intracellular cross-linking . It is used for chemical crosslinking of intracellular proteins prior to cell lysis and immunoprecipitation . It helps to ‘fix’ protein interactions to allow identification of weak or transient protein interactions .

Molecular Mechanism

This compound forms stable amide bonds with primary amines at pH 7-9, along with the release of the N-hydroxysuccinimide . This reaction results in the crosslinking of proteins, including antibodies, which generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .

Temporal Effects in Laboratory Settings

The stability of this compound is high, making it a commonly used cross-linking agent

Metabolic Pathways

This compound is involved in the formation of peptide bonds with the lysine residues in a single step

Transport and Distribution

This compound is membrane permeable, allowing it to be transported and distributed within cells

Subcellular Localization

This compound, being membrane permeable, can potentially localize in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Disuccinimidyl suberate is synthesized through the carbodiimide-activation of suberic acid, which reacts with N-hydroxysuccinimide to form the ester. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBGKZDAWNIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70988200
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Molecular Weight

368.34 g/mol
Source PubChem
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CAS No.

68528-80-3, 68526-60-3
Record name Disuccinimidyl suberate
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Record name Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts)
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Record name N-Hydroxysuccinimide suberic acid ester
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Record name Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts)
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Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Record name Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts)
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Record name Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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